Comparative 5-Lipoxygenase Inhibition: 1-(1-Pyrrolidinylsulfonyl)-1,4-diazepane vs. Active Analogs
When evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at a concentration of 100 µM, 1-(1-pyrrolidinylsulfonyl)-1,4-diazepane exhibited no significant activity [1]. In stark contrast, closely related sulfonyl-1,4-diazepane analogs such as ML-7 (1-(5-iodonaphthalen-1-ylsulfonyl)-1,4-diazepane) and ML-9 (1-(5-chloronaphthalen-1-ylsulfonyl)-1,4-diazepane) are well-established as potent inhibitors of various kinases, with ML-7 demonstrating a Ki of 300 nM against myosin light chain kinase (MLCK) and ML-9 showing IC50 values in the 10-50 µM range for PKB/Akt .
| Evidence Dimension | 5-Lipoxygenase Inhibition |
|---|---|
| Target Compound Data | No significant activity at 100 µM |
| Comparator Or Baseline | ML-7: Ki = 300 nM (MLCK); ML-9: IC50 = 10-50 µM (PKB/Akt) |
| Quantified Difference | >100-fold difference in potency (estimated) |
| Conditions | In vitro enzyme assay using RBL-1 cells for 5-LOX; kinase assays for ML-7/ML-9 |
Why This Matters
This stark difference in biological activity demonstrates that the simple substitution of the aromatic sulfonyl group in active analogs for a pyrrolidinylsulfonyl group in 1-(1-pyrrolidinylsulfonyl)-1,4-diazepane ablates significant activity against a common class of targets, making it a preferred choice as a negative control compound or an inactive scaffold for probe development.
- [1] ChEMBL. (n.d.). Compound evaluated for the inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase (CHEMBL620010). View Source
